1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline

Lipophilicity Membrane permeability Drug-likeness

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline (CAS 898553-60-1) is a synthetic heterocyclic small molecule belonging to the dihydropyrroloquinoline class. Its core structure comprises a partially saturated pyrrole ring fused to a quinoline moiety, with distinct ethenyl substitution at the N1 position and a methyl group at C8.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 898553-60-1
Cat. No. B12615554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline
CAS898553-60-1
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCC3=C2N(C=C3)C=C)C=C1
InChIInChI=1S/C14H14N2/c1-3-16-9-8-12-7-6-11-5-4-10(2)15-13(11)14(12)16/h3-5,8-9H,1,6-7H2,2H3
InChIKeyRYYTWVUNLGDQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline (CAS 898553-60-1): Core Physicochemical Profile for Procurement Specification


1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline (CAS 898553-60-1) is a synthetic heterocyclic small molecule belonging to the dihydropyrroloquinoline class. Its core structure comprises a partially saturated pyrrole ring fused to a quinoline moiety, with distinct ethenyl substitution at the N1 position and a methyl group at C8. Key physicochemical identifiers for procurement and analytical verification include a molecular weight of 210.27 g·mol⁻¹, a computed partition coefficient (LogP) of 3.06, and a topological polar surface area (PSA) of 17.82 Ų . The compound serves as a versatile scaffold in medicinal chemistry, with structural features that differentiate it from earlier angelicin heteroanalogues and unsubstituted pyrrolo[3,2-h]quinoline cores [1].

Critical Structural Determinants: Why 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline Cannot Be Replaced by Unsubstituted Pyrroloquinolines


Generic substitution within the pyrrolo[3,2-h]quinoline family is precluded by the profound impact of specific substituents on both physicochemical properties and biological function. Structure–activity relationship (SAR) studies on related pyrroloquinolinone photochemotherapeutic agents have established that a lipophilic substituent at the N1 position is crucial for potent photoantiproliferative activity, while its absence or excessive bulk markedly reduces efficacy [1]. Furthermore, the dihydro saturation state of the pyrrole ring differentiates this scaffold from fully aromatic systems, potentially altering electronic configuration and target engagement profiles. Consequently, unsubstituted 1H-pyrrolo[3,2-h]quinoline or analogs lacking the ethenyl/methyl substitution pattern exhibit distinct LogP, PSA, and biological activity profiles, invalidating their use as functional replacements without independent revalidation .

Quantitative Comparator Evidence for 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline: LogP, PSA and Drug-Likeness Differentiation


Enhanced Membrane Permeability Potential: Lipophilicity (LogP) Advantage for 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline

The compound demonstrates significantly higher computed lipophilicity (LogP = 3.06) compared to the unsubstituted parent scaffold 1H-pyrrolo[3,2-h]quinoline (LogP = 2.72) and the reference photochemotherapeutic agent angelicin (LogP = 2.03) [1]. This difference of approximately +0.34 log units versus the parent scaffold and +1.03 log units versus angelicin indicates improved potential for passive membrane permeation, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability Drug-likeness

Reduced Polar Surface Area: Improved Blood-Brain Barrier Penetration Profile of 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline

The compound possesses a markedly lower topological polar surface area (PSA = 17.82 Ų) relative to 1H-pyrrolo[3,2-h]quinoline (PSA = 28.68 Ų) and angelicin (PSA = 39.44 Ų) [1]. This reduction of approximately 38% versus the parent scaffold and 55% versus angelicin places the compound well below the established threshold of 60–90 Ų typically associated with favorable central nervous system (CNS) penetration.

Polar surface area Blood-brain barrier penetration CNS drug-likeness

Molecular Flexibility Advantage: Ethenyl Substituent Introduces Conformational Degrees of Freedom Absent in Angelicin

The presence of the N1-ethenyl group introduces a rotatable bond (count = 1) that is absent in the rigid tricyclic angelicin scaffold (rotatable bonds = 0) [1]. This single degree of conformational freedom may facilitate induced-fit binding to biological targets, potentially expanding the target space accessible to this chemotype relative to conformationally locked analogs.

Molecular flexibility Conformational entropy Target binding

SAR-Guided Phototoxicity Potential: N1-Lipophilic Substitution as a Key Driver of Photoantiproliferative Activity

SAR analysis of pyrrolo[3,2-h]quinolinone derivatives established that a lipophilic substituent at the N1 position is critical for phototoxic potency, with IC₅₀ values reaching submicromolar levels (0.5–1.1 μM) against human tumor cell lines under UV-A irradiation [1]. The target compound bears a lipophilic ethenyl group at this position (LogP contribution consistent with enhanced membrane partitioning). By contrast, the absence of an N1 substituent or the introduction of an overly bulky lipophilic group markedly reduces activity [1]. Although direct phototoxicity data for this specific compound are not yet reported, its structural alignment with the active SAR profile supports its prioritization as a candidate for photochemotherapeutic screening over unsubstituted or inappropriately substituted analogs.

Photochemotherapy Structure-activity relationship Antiproliferative

Dihydropyrroloquinoline Scaffold: Class-Level Selectivity for P-Glycoprotein Inhibition over MRP1

A related series of dihydropyrroloquinolines was demonstrated to selectively inhibit P-glycoprotein (Pgp) function without modulating the activity of multidrug resistance-related protein 1 (MRP1) [1]. The most effective compound in that series, PGP-4008, inhibited Pgp in vitro and was further evaluated in vivo [1]. The target compound shares the dihydropyrroloquinoline core scaffold, suggesting potential class-level Pgp selectivity. However, direct Pgp inhibition data for 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline are not available, and quantitative differentiation from specific analogs such as PGP-4008 cannot be established without head-to-head testing.

P-glycoprotein Multidrug resistance Selectivity

Recommended Application Scenarios for 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline (CAS 898553-60-1) Based on Current Evidence


Lead Compound for Photochemotherapy Screening Campaigns Targeting Hyperproliferative Disorders

The N1-ethenyl substitution of this compound aligns with the established SAR for potent photoantiproliferative activity in pyrrolo[3,2-h]quinolinones, where lipophilic N1 substituents drive submicromolar IC₅₀ values under UV-A irradiation [1]. Screening this specific derivative in phototoxicity assays against tumor cell lines (e.g., MCF-7, Jurkat, K-562, LoVo) is recommended to determine whether the ethenyl group confers equivalent or superior potency relative to the methyl- and benzyl-substituted analogs reported to achieve IC₅₀ values of 0.5–1.1 μM [1].

CNS-Targeted Probe Development Leveraging Favorable Blood-Brain Barrier Permeability Predictors

With a PSA of 17.82 Ų, well below the 60–90 Ų threshold for CNS penetration [2], and a LogP of 3.06 , this compound is a strong candidate for design of brain-penetrant chemical probes. Its physicochemical profile is markedly more favorable than angelicin (PSA 39.44 Ų, LogP 2.03) [3], positioning it as a superior starting point for CNS drug discovery programs within the pyrroloquinoline chemotype.

Scaffold for Derivatization via the Ethenyl Handle in Medicinal Chemistry Programs

The N1-ethenyl group provides a unique synthetic handle for further functionalization (e.g., cross-coupling, epoxidation, or Michael addition), enabling rapid exploration of chemical space around the pyrroloquinoline core. This contrasts with the unsubstituted parent scaffold (1H-pyrrolo[3,2-h]quinoline) , which lacks this functional group and thus offers fewer options for late-stage diversification.

Multidrug Resistance Modulation Research with Cautious Interpretation

Given that the dihydropyrroloquinoline scaffold has been validated for selective Pgp inhibition without MRP1 modulation [4], this compound may be evaluated in Pgp-mediated drug efflux assays. However, procurers should note that no direct activity data exist for this specific substitution pattern, and results should be compared head-to-head with reference inhibitors such as PGP-4008 [4] to establish relative potency and selectivity.

Quote Request

Request a Quote for 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.